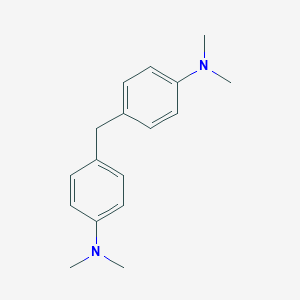

4,4'-Methylenebis(N,N-dimethylaniline)

Vue d'ensemble

Description

4,4’-Methylenebis(N,N-dimethylaniline) is a chemical compound with the molecular formula C17H22N2. It is commonly used as an intermediate in the manufacture of dyes and as a reagent for the determination of lead. This compound is also known for its role in the qualitative assay of cyanogens .

Mécanisme D'action

Target of Action

4,4’-Methylenebis(N,N-dimethylaniline), also known as Tetrabase, is primarily used as an intermediate in the manufacture of dyes . It also serves as a reagent for the determination of lead .

Mode of Action

The compound interacts with its targets through chemical reactions, contributing to the synthesis of dyes . It also reacts with lead in a specific manner, allowing for its detection .

Biochemical Pathways

It’s known that it plays a role in the production of dyes and the detection of lead .

Result of Action

The primary result of the action of 4,4’-Methylenebis(N,N-dimethylaniline) is the production of dyes and the detection of lead . It has also been used to check the production of hydrogen cyanide by bacteria .

Analyse Biochimique

Biochemical Properties

4,4’-Methylenebis(N,N-dimethylaniline) plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to check the production of hydrogen cyanide by bacteria and as a component in the preparation of Feigl-Anger paper for visualizing HCN release . The compound’s interactions with these biomolecules are crucial for its applications in diagnostic assays and other biochemical processes.

Cellular Effects

The effects of 4,4’-Methylenebis(N,N-dimethylaniline) on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause mutagenesis, DNA damage, and cell transformation in mammalian cell systems . These cellular effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, 4,4’-Methylenebis(N,N-dimethylaniline) exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to interact with hydrogen cyanide-producing bacteria and its use in the preparation of inclusion complexes with β-cyclodextrin are examples of its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Methylenebis(N,N-dimethylaniline) change over time. The compound’s stability and degradation are important factors to consider. It has been used in the adduct purification of precursors and as an intermediate in the preparation of its hydrochloric salt . Long-term studies have shown that it can cause chronic effects, including carcinogenicity .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenebis(N,N-dimethylaniline) vary with different dosages in animal models. High doses have been associated with toxic and adverse effects, including thyroid tumors in male and female rats and liver carcinoma/adenoma in female mice . These findings underscore the importance of dosage considerations in the compound’s use.

Metabolic Pathways

4,4’-Methylenebis(N,N-dimethylaniline) is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the production of hydrogen cyanide by bacteria and its use in the preparation of inclusion complexes with β-cyclodextrin are examples of its involvement in metabolic processes .

Transport and Distribution

The transport and distribution of 4,4’-Methylenebis(N,N-dimethylaniline) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its function and effectiveness in biochemical applications .

Subcellular Localization

4,4’-Methylenebis(N,N-dimethylaniline) exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .

Méthodes De Préparation

4,4’-Methylenebis(N,N-dimethylaniline) can be synthesized through various methods. One common synthetic route involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{2 N,N-dimethylaniline} + \text{formaldehyde} \rightarrow \text{4,4’-Methylenebis(N,N-dimethylaniline)} ]

In industrial production, this compound is often produced in large quantities using similar methods but optimized for scale. The reaction conditions, such as temperature, pressure, and catalyst, are carefully controlled to maximize yield and purity .

Analyse Des Réactions Chimiques

4,4’-Methylenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

4,4’-Methylenebis(N,N-dimethylaniline) has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

Biology: It is employed in the preparation of Feigl-Anger paper for visualizing hydrogen cyanide release by bacteria.

Medicine: It is used in the adduct purification of precursors and in the preparation of its hydrochloric salt.

Industry: It is utilized in the manufacture of dyes and as a reagent for lead determination.

Comparaison Avec Des Composés Similaires

4,4’-Methylenebis(N,N-dimethylaniline) can be compared with other similar compounds, such as:

- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane

- N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline

- Arnolds base

- Michlers base

These compounds share similar structures and properties but may differ in their specific applications and reactivity. For example, Michlers base is also used in dye manufacture but has different reactivity patterns compared to 4,4’-Methylenebis(N,N-dimethylaniline) .

Activité Biologique

4,4'-Methylenebis(N,N-dimethylaniline), commonly referred to as Michler's base, is an organic compound with significant biological activity and implications for human health. This article explores its biological effects, toxicity, and potential carcinogenicity based on diverse research findings.

4,4'-Methylenebis(N,N-dimethylaniline) (CAS Number: 101-61-1) is primarily used in the manufacture of dyes and as a reagent in various chemical analyses. It serves as an intermediate in the synthesis of other compounds and is known for its role in detecting cyanide in biological samples .

Toxicity and Carcinogenicity

The compound is recognized for its toxicological profile, which includes the following key findings:

- Mutagenic Activity : Evidence suggests that 4,4'-Methylenebis(N,N-dimethylaniline) exhibits mutagenic properties. Studies have shown that it can lead to DNA damage, although specific human data are lacking .

- Carcinogenic Potential : Animal studies indicate sufficient evidence for carcinogenicity. Notably, oral administration has resulted in liver cell and thyroid follicular cell carcinomas in rodents. The carcinogenic effects appear to be dose-dependent, particularly in female mice .

- Methemoglobinemia Risk : Exposure to this compound can lead to methemoglobinemia, a condition where hemoglobin is altered such that it cannot effectively release oxygen to body tissues. Symptoms include cyanosis and respiratory distress, which may not manifest until several hours post-exposure .

Case Studies

- Liver Carcinogenesis : In a study published by the National Cancer Institute, female mice fed diets containing 4,4'-Methylenebis(N,N-dimethylaniline) developed statistically significant incidences of hepatocellular carcinoma. The study highlighted the need for careful monitoring of exposure levels in industrial settings .

- Thyroid Tumors : Research indicated that prolonged exposure could lead to hyperplastic changes and neoplastic lesions in the thyroid gland due to insufficient stimulation by pituitary hormones .

Environmental Impact

The compound is also noted for its toxicity to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation. It poses a risk of long-term adverse effects on aquatic ecosystems .

Summary of Toxicological Data

| Parameter | Value/Observation |

|---|---|

| CAS Number | 101-61-1 |

| Mutagenicity | Positive evidence for mutagenic activity |

| Carcinogenicity | Sufficient evidence from animal studies |

| Methemoglobinemia Risk | Yes; can cause cyanosis and respiratory issues |

| Environmental Toxicity | Very toxic to aquatic life |

| Biological Half-Life | Approximately 0.91 days |

Propriétés

IUPAC Name |

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLEMMIVRBKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020869 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

412 °F (NTP, 1992), 211 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand | |

CAS No. |

101-61-1 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyldiaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Michler's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6SPP9K4WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 to 196 °F (NTP, 1992), 91.5 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetrabase?

A1: Tetrabase has a molecular formula of C17H22N2 and a molecular weight of 254.37 g/mol. []

Q2: Are there any spectroscopic data available for Tetrabase?

A2: Yes, structural studies using techniques like X-ray diffraction have been performed on Tetrabase. These studies reveal that the methylene group in Tetrabase lies on a 2-fold axis, and one of the dimethylamino groups is planar while the other adopts a nearly planar conformation. The dihedral angle between the two benzene rings is approximately 13.0°. []

Q3: What is the stability of Tetrabase under various conditions?

A3: While specific stability data under various conditions is limited within the provided research, a study on the detection of hydrogen cyanide found that Tetrabase solutions in methanol, when used to impregnate cupric acetate papers, remained stable even after being subjected to 65°C for 30 days. []

Q4: How is Tetrabase utilized in analytical chemistry?

A4: Tetrabase is frequently employed as a chromogenic reagent in spectrophotometric methods for detecting trace amounts of various analytes. It participates in reactions where its oxidation leads to the formation of colored products, allowing for quantitative analysis using spectrophotometry. [, , , , , , , , , , , ]

Q5: Can you elaborate on the mechanism of Tetrabase oxidation in these analytical applications?

A5: While the exact mechanism may vary depending on the specific reaction conditions and the analyte being detected, generally, Tetrabase undergoes oxidation in the presence of an oxidizing agent, often catalyzed by the analyte of interest. For example, in the detection of iodide, Tetrabase is oxidized by Chloramine T, and this reaction is catalyzed by iodide ions. [] This catalytic oxidation leads to the formation of a colored product that can be quantified using spectrophotometry.

Q6: Which analytes can be detected using Tetrabase-based methods?

A6: Tetrabase-based spectrophotometric methods have been developed for the detection of trace amounts of various analytes, including:

- Iodine: In soils, plant matter, milk, and water samples. [, , , , , , ]

- Manganese: In water samples. [, , ]

- Iron(III): In water samples. []

- Bromide: In water samples. [, ]

- Hydrogen Cyanide: Produced by cyanogenic bacteria. [, , , ]

Q7: What are the advantages of using Tetrabase in these analytical methods?

A7: Tetrabase offers several advantages in analytical applications, including:

- High Sensitivity: Enabling the detection of analytes at very low concentrations. [, ]

- Simplicity: The methods often involve straightforward procedures and readily available reagents. [, ]

- Rapid Analysis: Allowing for quick and efficient analyte determination. [, ]

Q8: Has computational chemistry been applied in research involving Tetrabase?

A8: Yes, computational chemistry has been employed to understand the formation mechanisms of Tetrabase derivatives. For instance, semi-empirical calculations using PM3 and AM1 methods were used to investigate the formation of Tetrabase (MDMA) from N,N-dimethylaniline (DMA) during anodic oxidation. []

Q9: How does the structure of Tetrabase relate to its activity in analytical applications?

A9: The presence of two electron-rich dimethylamino groups in the Tetrabase structure makes it susceptible to oxidation. This susceptibility to oxidation, coupled with its ability to form colored products upon oxidation, is crucial for its application in spectrophotometric detection methods.

Q10: Is Tetrabase known to be toxic?

A10: While Tetrabase itself has been used as a safer alternative to benzidine in some applications [], it's crucial to note that its metabolic product, 4,4′-methylenedianiline, has been identified as a potential carcinogen. [] Proper handling and disposal protocols are essential when working with Tetrabase and related compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.